ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]-D-phenylalaninate
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Overview
Description
ETHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE is a complex organic compound that features a nitro group, an anthracene derivative, and a phenylpropanoate ester
Preparation Methods
The synthesis of ETHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE typically involves multiple steps. One common route includes the reaction of 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with ethyl 3-phenylpropanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to prevent side reactions .
Chemical Reactions Analysis
ETHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: It can be used in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The anthracene moiety can intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar compounds include:
1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXYLIC ACID: This compound shares the anthracene core but lacks the ester and phenylpropanoate groups.
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2-METHYLBENZAMIDE: This compound has a similar anthracene structure but with different substituents, leading to different chemical properties and applications.
Properties
Molecular Formula |
C26H20N2O7 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
ethyl (2R)-2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C26H20N2O7/c1-2-35-26(32)20(14-15-8-4-3-5-9-15)27-25(31)19-13-12-18-21(22(19)28(33)34)24(30)17-11-7-6-10-16(17)23(18)29/h3-13,20H,2,14H2,1H3,(H,27,31)/t20-/m1/s1 |
InChI Key |
MCIUTAXTIKVQOC-HXUWFJFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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